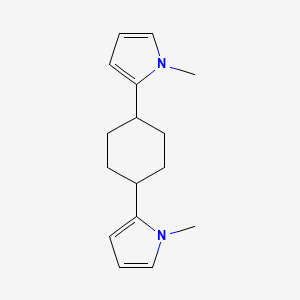
2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by a cyclohexane ring substituted with two 1-methyl-1H-pyrrole groups at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 1-methyl-1H-pyrrole under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the pyrrole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The compound can be reduced to form the corresponding dihydropyrrole derivatives.
Substitution: The methyl groups on the pyrrole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Cyclohexane-1,4-diyl)bis(1H-pyrrole): Similar structure but lacks the methyl groups on the pyrrole rings.
1,4-Bis(1H-pyrrol-2-yl)benzene: Contains a benzene ring instead of a cyclohexane ring.
2,2’-(Cyclohexane-1,4-diyl)bis(1-ethyl-1H-pyrrole): Similar structure but with ethyl groups instead of methyl groups on the pyrrole rings.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is unique due to the presence of both the cyclohexane ring and the 1-methyl-1H-pyrrole groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
61307-74-2 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-methyl-2-[4-(1-methylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C16H22N2/c1-17-11-3-5-15(17)13-7-9-14(10-8-13)16-6-4-12-18(16)2/h3-6,11-14H,7-10H2,1-2H3 |
InChI Key |
QNHPOFGKXSGBKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2CCC(CC2)C3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















